1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone (CAS: 423748-02-1, MF: C₂₂H₂₆N₂O₅, FW: 398.5) is a crystalline organic compound with a benzothiazole-piperidinyl core and a 3-methylphenoxy substituent. Its structure combines a benzothiazole moiety—a heterocyclic ring system known for diverse bioactivity—with a piperidine ring, a common pharmacophore in medicinal chemistry. This compound is synthesized via multi-step reactions, including nucleophilic substitution and coupling processes, and is characterized by spectral techniques (IR, NMR, MS) . It is supplied as a high-purity (≥98%) solid with stability exceeding four years under -20°C storage .
Properties
Molecular Formula |
C21H22N2O2S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H22N2O2S/c1-15-5-4-6-17(13-15)25-14-20(24)23-11-9-16(10-12-23)21-22-18-7-2-3-8-19(18)26-21/h2-8,13,16H,9-12,14H2,1H3 |
InChI Key |
FAVVHELMCCOUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multi-step procedures. One common method includes the cyclization of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring The final step involves the attachment of the ethanone group and the methylphenoxy substituent under controlled conditions using reagents like POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound has the following chemical properties:
- Molecular Formula : C22H24N2O2S
- Molecular Weight : 380.51 g/mol
- LogP : 4.6204
- Hydrogen Bond Acceptors : 4
- Polar Surface Area : 33.307 Ų
These properties suggest that the compound may exhibit favorable lipophilicity, which is often beneficial for membrane permeability and bioavailability in pharmacological contexts.
Biological Activities
Research indicates that compounds containing benzothiazole and piperidine structures exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that benzothiazole derivatives possess significant antimicrobial activity against various pathogens .
- CNS Activity : Compounds with similar structures have been reported to exhibit neuroprotective effects and potential therapeutic benefits for CNS disorders such as Alzheimer's disease .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Therapeutic Applications
The therapeutic implications of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone are noteworthy:
- Metabolic Disorders : The compound could potentially be used to treat metabolic syndromes by inhibiting enzymes involved in glucose metabolism and lipid regulation .
- Neurological Disorders : Given its structural components, it may serve as a candidate for treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Case Studies
Several studies have explored the efficacy of related compounds in clinical and preclinical settings:
- In Vitro Studies : Research has demonstrated that benzothiazole derivatives exhibit significant inhibition of bacterial growth, highlighting their potential as new antimicrobial agents .
- In Vivo Studies : Animal models have shown promising results in using similar compounds for treating symptoms associated with Alzheimer's disease, including memory improvement and reduced neuroinflammation .
- Pharmacological Evaluations : Comprehensive evaluations of derivatives have indicated their ability to modulate neurotransmitter levels, suggesting a mechanism for their neuroprotective effects .
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone with related compounds:
Physicochemical Properties
- Solubility: The 3-methylphenoxy group in the target compound likely enhances lipophilicity compared to hydroxylated analogs (e.g., 107584-67-8), which may improve membrane permeability but reduce aqueous solubility .
- Stability : Crystalline analogs like the target compound exhibit long-term stability, whereas sulfanyl-containing derivatives (e.g., 478248-39-4) may be prone to oxidation .
Biological Activity
The compound 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.
Molecular Characteristics:
- Molecular Formula: C20H20N2O2S
- Molecular Weight: 352.45 g/mol
- LogP: 3.6612 (indicating moderate lipophilicity)
- Polar Surface Area: 33.307 Ų
| Property | Value |
|---|---|
| Compound ID | D345-0332 |
| Molecular Weight | 352.45 g/mol |
| LogP | 3.6612 |
| Polar Surface Area | 33.307 Ų |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological processes. The benzothiazole moiety is known to influence acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
Recent studies have evaluated the AChE inhibitory activity of related compounds, suggesting that benzothiazole derivatives can enhance acetylcholine levels in synapses, thus improving cognitive functions:
- Study Findings:
Cytotoxicity and Safety Profile
Preliminary evaluations indicate that this compound exhibits low cytotoxicity in human fibroblast cell lines at concentrations up to , suggesting a favorable safety profile for further development .
Case Study 1: AChE Inhibition
A series of benzothiazole derivatives were synthesized and tested for their AChE inhibitory effects. The results indicated that modifications on the piperidine ring significantly affected the potency of these compounds against AChE:
| Compound | IC50 (Cortex) | IC50 (Hippocampus) |
|---|---|---|
| Benzothiazine 5Bd | 8.48 µM | 39.80 µM |
| Compound D345-0332 | TBD | TBD |
This data suggests that structural variations directly correlate with biological activity, emphasizing the importance of further exploration of this compound's derivatives.
Case Study 2: Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities, making them potential candidates for treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
